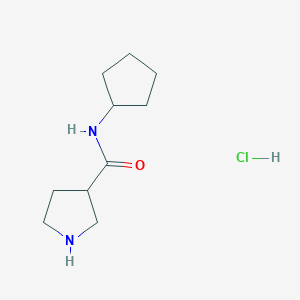

N-cyclopentylpyrrolidine-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclopentylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(8-5-6-11-7-8)12-9-3-1-2-4-9;/h8-9,11H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJMXAWUXHIENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using Activated Carboxylic Acid Derivatives

One common and efficient method is the reaction of a pyrrolidine-3-carboxylic acid derivative (such as the acid chloride or activated ester) with cyclopentylamine under mild conditions.

- Step 1: Preparation of pyrrolidine-3-carbonyl chloride by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2: Reaction of the acid chloride with cyclopentylamine in an organic solvent (e.g., dichloromethane or tetrahydrofuran) at low to ambient temperature (10°C to 50°C) in the presence of a tertiary organic base (e.g., triethylamine) to neutralize HCl formed.

- Step 3: Isolation of the N-cyclopentylpyrrolidine-3-carboxamide by aqueous work-up and purification.

This method is supported by patent disclosures for N,N-disubstituted carboxamides, emphasizing a single-pot, energy- and time-efficient process that can be scaled industrially.

One-Pot Amidation from Carboxylic Acid and Amine

An alternative involves direct coupling of the carboxylic acid with cyclopentylamine using coupling agents such as:

- Carbodiimides (e.g., EDCI, DCC) often in the presence of additives like HOBt or NHS to improve yield and reduce side reactions.

- Other activating agents like acid anhydrides or mixed anhydrides.

This approach avoids isolation of acid chlorides but may require longer reaction times and careful control of reaction conditions to minimize by-products.

Salt Formation: Hydrochloride Preparation

After obtaining the free base N-cyclopentylpyrrolidine-3-carboxamide, conversion to the hydrochloride salt is typically performed by:

- Dissolving the free base in an appropriate solvent (e.g., ethereal or alcoholic solvent).

- Bubbling dry hydrogen chloride gas or adding a solution of HCl in ether or ethanol.

- Precipitation and isolation of the hydrochloride salt by filtration and drying.

This step improves compound stability, crystallinity, and handling properties.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 10°C to 50°C | Mild conditions prevent decomposition |

| Reaction Time | 15 to 60 minutes (acid chloride method) | Longer times for carbodiimide coupling |

| Solvent | Dichloromethane, THF, Ethanol | Choice affects solubility and reaction rate |

| Base (for acid chloride) | Triethylamine, pyridine | Neutralizes HCl, improves yield |

| Coupling agents (alternative) | EDCI, DCC with HOBt/NHS | Used when starting from acid and amine |

| Salt formation | HCl gas or HCl solution in ether/ethanol | Precipitates hydrochloride salt |

Research Findings and Comparative Analysis

- The single-pot acid chloride method offers advantages in terms of speed, yield, and scalability, as shown in patent literature. It avoids harsh conditions like high temperature and pressure used in older methods.

- Direct amidation with carbodiimides is widely used in medicinal chemistry but may require purification to remove urea by-products.

- The hydrochloride salt form is preferred for pharmaceutical applications due to better solubility and stability profiles.

- No direct literature specifically details alternative or novel synthetic routes for this compound, but analogous pyrrolidine carboxamide syntheses provide a reliable framework.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride amidation | Pyrrolidine-3-carboxylic acid → acid chloride + cyclopentylamine | SOCl₂ or oxalyl chloride; triethylamine; 10-50°C | High yield, scalable, fast | Requires handling acid chlorides |

| Carbodiimide-mediated coupling | Pyrrolidine-3-carboxylic acid + cyclopentylamine | EDCI or DCC with HOBt/NHS; RT to mild heat | Avoids acid chloride, mild conditions | Longer reaction, purification needed |

| Hydrochloride salt formation | Free base amide | HCl gas or HCl in ether/ethanol | Improves stability and crystallinity | Additional step |

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

N-cyclopentylpyrrolidine-3-carboxamide hydrochloride has been studied primarily for its role as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This receptor is implicated in several neurological disorders, making this compound a candidate for therapeutic interventions.

Neurological Disorders

- Dystonia and Movement Disorders : Research indicates that compounds like this compound can be effective in treating dystonia and other movement disorders due to their selective action on mAChRs. A notable study characterized VU6028418, a related compound, which demonstrated high potency and selectivity for the M4 receptor, suggesting a similar potential for this compound .

- Alzheimer’s Disease : The modulation of mAChRs is also relevant in the context of Alzheimer’s disease. By selectively targeting these receptors, compounds like this compound may help alleviate symptoms associated with cognitive decline .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopentyl and pyrrolidine moieties can significantly affect receptor binding affinity and selectivity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Cyclopentyl group | Increased selectivity for M4 receptor | |

| Pyrrolidine nitrogen modification | Enhanced potency and reduced CYP inhibition |

Mechanistic Studies

Mechanistic studies using Density Functional Theory (DFT) have been employed to elucidate the interactions between this compound and mAChRs. These studies help in understanding how structural changes influence binding affinity and receptor activation.

DFT Insights

DFT calculations have revealed that certain structural features, such as the basicity of the nitrogen atom in the pyrrolidine ring, play a critical role in modulating activity against CYP enzymes, which are important for drug metabolism .

Preclinical Trials

In preclinical trials, compounds related to this compound have shown promising results in animal models of neurological disorders. For instance, VU6028418 was evaluated for its ability to improve motor function in models of dystonia, demonstrating significant improvements compared to control groups .

Clinical Relevance

The potential clinical applications of this compound extend to treating conditions such as schizophrenia and Parkinson’s disease, where modulation of cholinergic signaling is beneficial .

Mechanism of Action

The mechanism of action of N-cyclopentylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

- Trifluoromethyl Groups (): The trifluoromethyl group in N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl enhances lipophilicity, improving blood-brain barrier penetration, which is critical for CNS-targeted drugs. Its molecular weight (232.63 g/mol) suggests suitability for small-molecule therapeutics .

- Cycloalkyl vs. Aryl Groups: The cyclopentyl group in the target compound may offer a balance between steric bulk and lipophilicity compared to the cyclohexyl group in .

- Hydroxyl vs. Halogen Substituents : The hydroxyl group in ’s piperidine derivative improves aqueous solubility via hydrogen bonding, whereas halogenated analogs (e.g., 3-chlorophenyl in ) may enhance receptor binding through hydrophobic interactions .

Ring Size and Conformational Flexibility

- Pyrrolidine vs. However, pyrrolidine’s rigidity may improve selectivity .

- Pyrrolidone vs. Pyrrolidine : The 5-oxo group in ’s pyrrolidone derivative introduces a ketone, which may influence metabolic stability and solubility compared to the saturated pyrrolidine ring .

Biological Activity

N-Cyclopentylpyrrolidine-3-carboxamide hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 201.69 g/mol

This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to glutamate modulation. It may inhibit enzymes involved in the catabolism of neuropeptides, thus potentially increasing synaptic levels of neurotransmitters like glutamate .

- Anticancer Activity : Preliminary studies suggest that this compound could have anticancer properties. It may inhibit specific cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival .

In Vitro Studies

In vitro studies have shown that this compound has notable biological activity:

- Cell Line Testing : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | 4.85 | Effective against liver cancer cells |

| HeLa | 0.75 | High potency against cervical cancer |

Case Studies

Several case studies have explored the effects of compounds similar to this compound:

- Case Study on Neuroprotection : A study investigated a related compound's neuroprotective effects in a rodent model of neurodegeneration. Results indicated that the compound significantly reduced markers of neuronal death and inflammation, suggesting a protective role against neurodegenerative diseases .

- Case Study on Anticancer Properties : Another case study focused on a series of pyrrolidine derivatives, including this compound. The study found that these compounds inhibited tumor growth in xenograft models, highlighting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves carboxamide formation via coupling reactions. For example, acylation of pyrrolidine derivatives with activated carboxylic acids (e.g., using EDCI/HOBt) followed by cyclopentylamine introduction. Purity validation employs HPLC (≥98% purity threshold) and structural confirmation via / NMR. Key peaks include the cyclopentyl protons (δ 1.5–2.0 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at –20°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture and light, as hydrochloride salts are hygroscopic. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) with TLC or HPLC monitoring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm stereochemistry and substituent positions (e.g., cyclopentyl group integration).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) against theoretical values.

- FT-IR : Identify carboxamide C=O stretch (~1640–1680 cm) and N–H bending (~1550 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis when scaling up?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance coupling efficiency.

- Catalysis : Screen catalysts like DMAP for acylation steps.

- Workup : Precipitate the hydrochloride salt using cold diethyl ether after acidification (HCl/ether), as demonstrated in cyclopentaquinoline analog synthesis (yields: 64–86%) .

Q. What strategies resolve contradictions in biological activity data for structurally similar carboxamide hydrochlorides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopentyl vs. methyl groups) using molecular docking.

- Assay Variability : Standardize in vitro protocols (e.g., buffer pH, cell lines) and validate with positive controls. Cross-reference with analogs like 3-(3-chlorophenyl)pyrazolo-pyridine dihydrochloride, noting steric/electronic impacts on receptor binding .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Methodological Answer :

- Chromatographic Monitoring : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to track byproducts (e.g., unreacted cyclopentylamine).

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for selective crystallization. Reference impurity isolation methods from esmolol hydrochloride studies, where column chromatography (silica gel, ethyl acetate/hexane) achieved >99% purity .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity.

- pKa Prediction : Apply QSPR models to assess ionization states (critical for bioavailability).

- Crystallography : Simulate crystal packing with Mercury CSD to anticipate solubility challenges .

Methodological Notes for Experimental Design

- Controlled Experiments : Include replicates for NMR/MS data to ensure reproducibility.

- Safety Protocols : Follow SDS guidelines for hydrochloride handling (e.g., PPE, fume hood use) .

- Data Interpretation : Cross-validate spectral data with databases (e.g., PubChem, ChemSpider) to avoid misassignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.